Zymosterol

Descripción general

Descripción

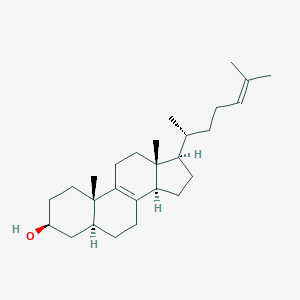

El cimosterolo es un intermedio esterol en la biosíntesis del colesterol. Es un compuesto crucial en la vía de síntesis del colesterol, donde se deriva del lanosterol y posteriormente se convierte en colesterol en el retículo endoplásmico . El cimosterolo se caracteriza por su fórmula química (C_{27}H_{44}O) y una masa molar de 384.64 g/mol .

Aplicaciones Científicas De Investigación

El cimosterolo tiene varias aplicaciones de investigación científica:

Química: El cimosterolo se utiliza como precursor en la síntesis de otros esteroles y compuestos esteroideos.

Biología: Juega un papel en el estudio de la biosíntesis del colesterol y su regulación en las células.

Medicina: El cimosterolo y sus derivados se investigan por sus posibles efectos terapéuticos y como biomarcadores de ciertas enfermedades.

Mecanismo De Acción

El cimosterolo ejerce sus efectos principalmente a través de su papel en la vía de biosíntesis del colesterol. Se convierte en colesterol a través de una serie de reacciones enzimáticas en el retículo endoplásmico. El movimiento del cimosterolo a través del citosol es rápido, lo que facilita su acumulación en la membrana plasmática . El cimosterolo también se considera un ligando para el receptor nuclear RORγ, influyendo en la expresión génica relacionada con la inmunidad, el ritmo circadiano y el metabolismo .

Compuestos similares:

Lanosterol: Un precursor del cimosterolo en la vía de síntesis del colesterol.

Lathosterol: Otro intermedio en la biosíntesis del colesterol, que difiere del cimosterolo en la posición del doble enlace.

Desmosterol: Un producto posterior del cimosterolo en la vía de síntesis del colesterol.

Comparación:

Análisis Bioquímico

Biochemical Properties

Zymosterol interacts with various enzymes and proteins in the biochemical reactions involved in cholesterol synthesis . It is considered one of the ligands for the nuclear receptor RORγ . Altered this compound concentration can change the expression of genes associated with immunity, circadian rhythm, and metabolism through binding with RORγ .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The changes in this compound concentration can affect the expression of genes associated with various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as the nuclear receptor RORγ . This binding can lead to changes in gene expression, influencing various cellular processes .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, interacting with various enzymes and cofactors . Specific details on its effects on metabolic flux or metabolite levels are currently limited.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del cimosterolo se puede lograr mediante varios métodos químicos. Un método notable implica comenzar con 3-benzoyloxiergosta-8(14),22-dien-15-ona. La reacción de Horner-Emmons con aldehído, seguida de ozonólisis y reducción, es un paso clave en la formación de la cadena lateral del cimosterolo . Las condiciones de reacción a menudo implican temperaturas bajas para evitar la epimerización y el uso de catalizadores específicos para la hidrogenación .

Métodos de producción industrial: La producción industrial del cimosterolo se logra típicamente mediante enfoques de ingeniería metabólica y biología sintética. La levadura se utiliza a menudo como organismo huésped para la biosíntesis de esteroles, incluido el cimosterolo. Los avances en la ingeniería metabólica han permitido la optimización de las cepas de levadura para mejorar el rendimiento de producción del cimosterolo .

Análisis De Reacciones Químicas

Tipos de reacciones: El cimosterolo experimenta varias reacciones químicas, que incluyen:

Oxidación: El cimosterolo se puede oxidar para formar diferentes oxiesteroles.

Reducción: Las reacciones de reducción pueden convertir el cimosterolo en otros intermediarios de esteroles.

Sustitución: Las reacciones de sustitución pueden modificar los grupos funcionales en la molécula de cimosterolo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: La hidrogenación usando paladio sobre carbón (Pd/C) o magnesio en metanol se emplea comúnmente.

Sustitución: Se utilizan varios reactivos, como halógenos y agentes alquilantes, para reacciones de sustitución.

Productos principales:

Oxidación: Oxiesteroles

Reducción: Desmosterol y otros intermediarios de esteroles

Sustitución: Derivados de esteroles modificados

Comparación Con Compuestos Similares

Lanosterol: A precursor to zymosterol in the cholesterol synthesis pathway.

Lathosterol: Another intermediate in cholesterol biosynthesis, differing from this compound in the position of the double bond.

Desmosterol: A downstream product of this compound in the cholesterol synthesis pathway.

Comparison:

Propiedades

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJXLIKVBJVRY-XTGBIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028211 | |

| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128-33-6 | |

| Record name | Zymosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zymosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-cholesta-8,24-dien-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZYMOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU2755PT4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 °C | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of zymosterol in sterol biosynthesis?

A1: this compound (5α-cholesta-8,24-dien-3β-ol) is a crucial intermediate in the biosynthesis of ergosterol in fungi and cholesterol in mammals. [, , , ] It lies at a branch point in the pathway, leading to the formation of either ergosterol via C24-methylation in fungi or cholesterol via a different route in mammals. [, , ]

Q2: How does the metabolism of this compound differ in yeast and mammals?

A2: In yeast, this compound undergoes C24-methylation by the enzyme S-adenosyl-L-methionine: Δ24(25) to Δ24(28)-sterol methyltransferase (SMT), leading to the formation of fecosterol and eventually ergosterol. [, , ] In mammals, this compound is converted to cholesterol through a series of enzymatic reactions that do not involve C24-methylation. [, ]

Q3: What happens when the enzyme responsible for this compound methylation is inhibited in yeast?

A3: Inhibition of SMT in Saccharomyces cerevisiae leads to the accumulation of this compound and a decrease in ergosterol levels. [, , ] Additionally, novel C27 sterols, such as cholesta-7,24-dienol, cholesta-5,7,24-trienol, and cholesta-5,7,22,24-tetraenol, are produced. [] This accumulation of this compound and depletion of ergosterol disrupts membrane integrity and function, ultimately impairing yeast growth. [, , ]

Q4: What is the molecular formula and molecular weight of this compound?

A5: this compound has the molecular formula C27H44O and a molecular weight of 384.64 g/mol. []

Q5: How can this compound be characterized spectroscopically?

A6: Various techniques, including 1H NMR, 13C NMR, and mass spectrometry, can be used to characterize this compound. [, ] Detailed spectral data for this compound and its acetate derivative are available in the literature. []

Q6: How do the membrane properties of this compound compare to cholesterol?

A7: Studies using Langmuir monolayers, grazing incidence X-ray diffraction, and Brewster angle microscopy revealed that this compound exhibits distinct membrane properties compared to cholesterol. [] While cholesterol forms a hexagonal lattice in monolayers, this compound molecules arrange in two-dimensional oblique unit cells. [] This difference in organization significantly impacts sterol-membrane interactions and highlights the importance of the double bond position in the sterol B-ring for membrane function. []

Q7: How does the SMT enzyme catalyze the methylation of this compound?

A8: SMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C24 position of this compound. [, , ] This reaction involves a 1,2-hydride shift of H-24 to C-25 from the Re-face of the original 24,25-double bond, resulting in the formation of fecosterol. [] This reaction is crucial for the biosynthesis of ergosterol in fungi, making SMT a potential target for antifungal drugs. [, , ]

Q8: Have computational methods been used to study this compound and SMT?

A9: Yes, computational chemistry techniques have been employed to investigate the structure-activity relationship of SMT inhibitors and to model the enzyme's active site. [, ] These studies provide insights into the design of more potent and selective inhibitors targeting SMT for antifungal drug development.

Q9: How do structural modifications of sterols affect their interaction with SMT?

A10: Modifications to the sterol side chain, particularly at the C24 and C25 positions, significantly influence their interaction with SMT. [, , ] Introduction of aza, aziridine, or ammonium groups at these positions has been shown to generate potent SMT inhibitors. [, ] Furthermore, the stereochemistry at C24 is crucial, as evidenced by the differential inhibitory potencies of 24(S)-methyl-25-thiacholesteryl iodide and 24(R)-methyl-25-thiacholesteryl iodide. [] These findings highlight the importance of structural features in determining substrate specificity and inhibitor binding to SMT.

Q10: What are the effects of SMT inhibitors on fungal growth?

A11: Inhibitors of SMT, such as azasterols, effectively inhibit the growth of various fungi, including Candida albicans and Saccharomyces cerevisiae. [, , , ] These inhibitors disrupt ergosterol biosynthesis, leading to the accumulation of toxic intermediates and ultimately cell death. [, , ] These findings highlight the potential of SMT as a target for developing new antifungal agents.

Q11: Has the effect of this compound accumulation been studied in mammalian systems?

A12: Yes, studies have shown that accumulation of this compound in oligodendrocytes, cells responsible for myelin formation in the central nervous system, can be induced by the drug teriflunomide. [] Interestingly, this accumulation promoted oligodendrocyte differentiation and enhanced remyelination in both in vitro and in vivo models of demyelination. [] These findings suggest a potential therapeutic benefit of modulating this compound levels in demyelinating diseases such as multiple sclerosis.

Q12: Are there known mechanisms of resistance to SMT inhibitors?

A13: Yes, studies have identified mutations in the ERG6 gene, which encodes SMT, that confer resistance to SMT inhibitors in Saccharomyces cerevisiae. [, ] These mutations can alter the enzyme's structure, affecting inhibitor binding and reducing their efficacy. [, ] Understanding these resistance mechanisms is crucial for developing new strategies to overcome drug resistance in fungi.

Q13: How is this compound typically isolated and purified from biological samples?

A14: this compound can be isolated from biological samples such as yeast using a combination of techniques, including solvent extraction, saponification, and various chromatographic methods, such as thin-layer chromatography (TLC) and gas-liquid chromatography (GLC). [, , ]

Q14: What are some common methods used to quantify this compound levels?

A15: this compound quantification typically involves GLC coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). [, , , ] These techniques allow for sensitive and specific detection and quantification of this compound in complex biological matrices.

Q15: When was this compound first identified and what are some key milestones in its research?

A16: this compound was first isolated from yeast in the mid-20th century. [, , ] Key milestones in this compound research include:

- Elucidation of its role as a key intermediate in ergosterol and cholesterol biosynthesis. [, , ]

- Identification and characterization of the SMT enzyme responsible for its C24-methylation. [, , ]

- Development of potent and selective SMT inhibitors as potential antifungal agents. [, , ]

- Discovery of the role of this compound accumulation in promoting oligodendrocyte differentiation and remyelination. []

Q16: What are some examples of cross-disciplinary research involving this compound?

A16: this compound research benefits from collaborations between various scientific disciplines, including:

- Biochemistry and molecular biology: to study the enzymes and genes involved in this compound biosynthesis and regulation. [, , , , ]

- Organic chemistry and medicinal chemistry: to synthesize and evaluate novel SMT inhibitors as potential antifungal drugs. [, , ]

- Cell biology and physiology: to investigate the role of this compound in cellular processes and disease models. [, , , ]

- Biophysics and structural biology: to understand the interactions of this compound with membranes and proteins. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)

![3-chlorobenzo[d]isoxazol-7-ol](/img/structure/B116358.png)

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)